((2-Bromo-6-chlorobenzyl)oxy)(tert-butyl)dimethylsilane
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Overview
Description
((2-Bromo-6-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a (2-bromo-6-chlorobenzyl)oxy group. This compound is used in various chemical reactions and has applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Bromo-6-chlorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of (2-bromo-6-chlorobenzyl) alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(2-Bromo-6-chlorobenzyl) alcohol+tert-butyldimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
((2-Bromo-6-chlorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiol-substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of hydrocarbons with the removal of halogen atoms.
Scientific Research Applications
Chemistry
((2-Bromo-6-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols and phenols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis processes.
Biology
In biological research, this compound is used to modify biomolecules such as peptides and proteins. It can be used to introduce silyl groups into biomolecules, which can enhance their stability and solubility.
Medicine
The compound is explored for its potential use in drug delivery systems. The silyl group can improve the pharmacokinetic properties of drugs by increasing their lipophilicity and stability.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as silicone-based polymers and resins. It is also used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ((2-Bromo-6-chlorobenzyl)oxy)(tert-butyl)dimethylsilane involves the formation of stable silyl ethers. The silicon atom forms a strong bond with oxygen, which stabilizes the compound and prevents unwanted side reactions. The tert-butyl and dimethyl groups provide steric hindrance, protecting the silyl ether from hydrolysis and other degradation processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (2-Chloroethoxy)-tert-butyldimethylsilane
- (2-Iodoethoxy)-tert-butyldimethylsilane
Uniqueness
((2-Bromo-6-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and chlorine atoms on the benzyl group. This dual halogenation provides additional reactivity and selectivity in chemical reactions. The compound’s ability to act as a protecting group for hydroxyl groups and its stability under various reaction conditions make it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2-bromo-6-chlorophenyl)methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGKXYRXBDRIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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